1-(4-Nitrobenzyl)piperazine
Overview
Description
1-(4-Nitrobenzyl)piperazine is an organic compound with the molecular formula C11H15N3O2 It consists of a piperazine ring substituted with a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)piperazine typically involves the alkylation of piperazine with 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 1-(4-Aminobenzyl)piperazine.
Nucleophilic Substitution: Various substituted piperazine derivatives.
Oxidation: Oxidized derivatives, depending on the specific conditions used.
Scientific Research Applications
1-(4-Nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-Methoxybenzyl)piperazine: Contains a methoxy group instead of a nitro group, leading to different electronic properties.
1-(4-Chlorobenzyl)piperazine:
Uniqueness
1-(4-Nitrobenzyl)piperazine is unique due to the presence of the nitro group, which imparts specific reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various compounds and materials.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHHZWTYFFZYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58198-49-5 | |
Record name | 1-[(4-Nitrophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58198-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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